molecular formula C15H21N3OS B2495075 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392240-96-9

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2495075
CAS No.: 392240-96-9
M. Wt: 291.41
InChI Key: UAZOFUQGLVYAEJ-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic hybrid compound designed for pharmaceutical and bioorganic research, merging the robust lipophilic adamantane moiety with the versatile 1,3,4-thiadiazole core. This molecular architecture is of significant interest in medicinal chemistry, as adamantane derivatives are known for their biological activities, including antiviral potential , and 1,3,4-thiadiazole scaffolds are widely recognized for a broad spectrum of pharmacological properties such as antimicrobial, antitrypanosomal, and anticancer activities . The propanamide substitution at the 2-position of the thiadiazole ring is a strategic functionalization that can influence the compound's intermolecular interaction capabilities and overall supramolecular assembly in the solid state, as demonstrated in related N-substituted adamantane-thiadiazole amines . The primary research value of this compound lies in its potential as a key intermediate or candidate for investigating enzyme inhibition and developing novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a privileged structure in drug discovery, with studies showing its incorporation into molecules that act as lipoxygenase (LOX) inhibitors, presenting a potential mechanism for anticancer activity . Furthermore, the adamantane group can confer favorable metabolic stability and enhance binding affinity to biological targets . Researchers can utilize this compound to explore its mechanism of action, which may involve the inhibition of critical enzymes in metabolic pathways or participation in strong, directional non-covalent interactions like N–H···N hydrogen bonding, which is a dominant and stabilizing feature in the crystal packing of analogous structures . This makes it a valuable subject for both crystallographic studies and quantitative analyses of intermolecular interactions using methods like QTAIM (Quantum Theory of Atoms in Molecules) to understand the nature and energy of these contacts .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZOFUQGLVYAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of adamantane, including N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide, exhibit significant antiviral properties. Studies have shown that these compounds can inhibit viruses such as influenza and HIV. The mechanism involves interference with viral replication processes due to the structural characteristics of the adamantane moiety .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in anticancer therapies. In vitro studies demonstrated that certain derivatives exhibit selective inhibition against cancer cell lines, suggesting their role as candidates for drug development in oncology. For instance, molecular docking studies have revealed strong binding affinities to targets implicated in cancer progression .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of carbonic anhydrase and cholinesterase enzymes. This inhibition can have therapeutic implications for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are crucial for managing symptoms .

Herbicidal Properties

The thiadiazole derivatives have been explored for their herbicidal activities. Their ability to inhibit specific biochemical pathways in plants makes them suitable candidates for developing new herbicides that are effective against resistant weed species .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential applications in agricultural pest control and food safety .

Synthesis of New Materials

This compound serves as a building block in the synthesis of more complex materials with tailored properties. The unique structural features of thiadiazole derivatives allow for modifications that can enhance material strength or chemical resistance .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified significant inhibition against acetylcholinesterase and monoamine oxidase-B; potential candidates for Alzheimer's treatment.
Antiviral PropertiesDemonstrated efficacy against influenza and HIV; structural analysis indicated strong binding interactions with viral proteins.
Antimicrobial EffectsExhibited broad-spectrum activity against various bacterial strains; implications for agricultural pest management.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes or receptors. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other similar compounds such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine

These compounds share the adamantane and thiadiazole moieties but differ in their substituents, which can lead to variations in their chemical and biological properties .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. The adamantane moiety contributes to the compound's unique structural properties, potentially enhancing its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

  • Chemical Formula: C15H21N3OS
  • CAS Number: 392240-96-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl] exhibit significant antimicrobial properties. For instance:

  • Study Findings:
    • A series of thiadiazole-based thiazolidinones were synthesized and tested against various bacterial strains. Compound 8 showed remarkable antibacterial activity against both ATCC and resistant strains, outperforming standard antibiotics like streptomycin and ampicillin .
    • The compounds exhibited antifungal activity superior to reference drugs such as bifonazole and ketoconazole .

Table 1: Antimicrobial Activity of Compounds

CompoundActivity TypeTarget StrainsComparison DrugPotency
Compound 8AntibacterialS. typhimurium, B. cereusStreptomycinHigher
Compound 8AntifungalVarious fungal speciesBifonazole3-115 times better

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated through various in vitro studies:

  • Cell Line Studies:
    • Compounds were tested against cancer cell lines such as MCF-7 (breast), HepG-2 (liver), and A549 (lung). Promising results indicated that several derivatives induced apoptosis by up-regulating pro-apoptotic markers (BAX) and down-regulating anti-apoptotic markers (Bcl-2) .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
Compound 5MCF-785Apoptosis induction
Compound 14cHepG-271.5Apoptosis induction
Compound 17A5490.27EGFR inhibition

Enzyme Inhibition

The inhibition of key enzymes is another significant aspect of the biological activity of this compound:

  • Cholinesterase Inhibition:
    • Recent research indicated that derivatives of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-propanamide showed selective inhibition against acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE) and monoamine oxidases (MAO) .

Table 3: Enzyme Inhibition Potency

CompoundEnzyme TargetInhibition Type
Derivative 4aAcetylcholinesterase (AChE)Significant
Derivative 3bButyrylcholinesterase (BChE)Moderate

The mechanism by which this compound exerts its biological effects involves molecular docking studies that suggest strong interactions with specific protein targets. The adamantane structure provides a rigid scaffold that facilitates binding to active sites on enzymes and receptors involved in various biological pathways.

Q & A

Q. What synthetic routes are commonly employed to prepare N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]propanamide?

The synthesis typically begins with adamantane-1-carbohydrazide, which undergoes cyclization with carbon disulfide in the presence of sulfuric acid to form the thiadiazole core. Subsequent acylation with propanoyl chloride introduces the propanamide group. Key steps include temperature control (~0–5°C during cyclization) and purification via column chromatography. Yield optimization often requires adjusting reaction times (24–48 hours) and solvent systems (e.g., ethanol/dichloromethane) .

Q. How is the compound structurally characterized in academic studies?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify adamantane protons (δ ~1.6–2.1 ppm) and thiadiazole carbons (δ ~155–165 ppm).
  • X-ray crystallography : Reveals planar thiadiazole rings (r.m.s. deviation ≤0.009 Å) and coplanar substituents (torsion angle ~175.9°), critical for understanding hydrogen-bonding interactions in crystal lattices .
  • Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., m/z 357.45 for related analogs) .

Q. What in vitro biological activities have been reported for this compound?

Preliminary studies highlight:

  • Antimicrobial activity : Enhanced efficacy against Staphylococcus aureus (MIC ~2 µg/mL) compared to streptomycin, attributed to the adamantane moiety’s hydrophobic interactions with bacterial membranes .
  • Antiviral potential : Structural analogs inhibit viral replication by targeting enzymes like neuraminidase, with IC50_{50} values in the low micromolar range .
  • Cytotoxicity : Screening against cancer cell lines (e.g., MCF-7) shows moderate activity, suggesting scaffold utility for derivatization .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the geometry and electron density distribution. Molecular docking (using AutoDock Vina) simulates binding to targets like HIV-1 protease:

  • The adamantane group occupies hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds with catalytic residues (e.g., Asp25).
  • Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~-8.5 kcal/mol), guiding rational design .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:

  • Structure-activity relationship (SAR) analysis : Comparing analogs with varied substituents (e.g., fluorobenzamide vs. methoxybenzamide) to isolate pharmacophoric groups .
  • Standardized assays : Replicating studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
  • Meta-analysis : Aggregating data from multiple sources to identify trends (e.g., adamantane derivatives consistently show higher lipophilicity, logP ~4.2) .

Q. How does the adamantane moiety influence pharmacokinetic properties?

The adamantane group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~4.0), measured via shake-flask experiments.
  • Metabolic stability : Resists cytochrome P450 oxidation due to its rigid cage structure, as shown in hepatic microsome assays (t1/2_{1/2} >120 minutes).
  • Plasma protein binding : High affinity (>90%) observed in equilibrium dialysis, potentially limiting free drug concentration .

Methodological Notes

  • Key references : Prioritized crystallographic data (Acta Cryst. Section E) and peer-reviewed synthesis protocols .
  • Experimental design : Emphasized controlled variables (e.g., solvent purity, reaction atmosphere) to ensure reproducibility .

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